molecular formula C12H14O3 B2556358 4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde CAS No. 267898-03-3

4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde

Cat. No.: B2556358
CAS No.: 267898-03-3
M. Wt: 206.241
InChI Key: XNURPTVOCKGBOJ-UHFFFAOYSA-N
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Description

“4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 267898-03-3 . It has a molecular weight of 206.24 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is “4-methoxy-3-[(2-methyl-2-propenyl)oxy]benzaldehyde” and its InChI Code is "1S/C12H14O3/c1-9(2)8-15-12-6-10(7-13)4-5-11(12)14-3/h4-7H,1,8H2,2-3H3" .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Material Applications

  • The compound has been utilized in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol , showcasing its role in hydrogenation and protection reactions leading to complex organic molecules (Banerjee, Poon, & Bedoya, 2013).
  • It plays a role in oxygen transfer reactions with high-valent oxoruthenium compounds, demonstrating its use in distinguishing between different types of oxidants based on their reaction mechanisms (Lai, Lepage, & Lee, 2002).
  • This compound is crucial in the preparation of aluminum and zinc complexes with enhanced thermal stability and solubility, leading to materials emitting blue-green light, indicating applications in photoluminescence and materials science (Barberis & Mikroyannidis, 2006).

Chemical Characterization and Analysis

  • Research on 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde involved its synthesis from 2-hydroxy-3-methoxybenzaldehyde, characterized by various spectroscopic techniques. This indicates the compound's potential in forming structurally complex molecules with specific functional groups (Özay, Yıldız, Ünver, & Durlu, 2013).

Mechanistic Studies in Organic Reactions

  • The compound has been involved in studies on the kinetics and mechanism of oxidation of methoxy benzaldehydes, offering insights into the oxidation processes and the formation of corresponding carboxylic acids, indicating its role in understanding complex organic reaction mechanisms (Malik, Asghar, & Mansoor, 2016).
  • It was used in a concise synthesis of Licochalcone A , highlighting its application in the synthesis of biologically active compounds through water-accelerated Claisen rearrangement, demonstrating its utility in creating compounds with potential therapeutic benefits (Jeon, Kim, & Jun, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-methoxy-3-(2-methylprop-2-enoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-12-6-10(7-13)4-5-11(12)14-3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNURPTVOCKGBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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